(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural features of cyclohexyl, hydroxybenzeneacetate, and D-tyrosine methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the hydroxybenzeneacetate can be synthesized via esterification of phenol with acetic acid. The D-tyrosine methyl ester is prepared by esterification of D-tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
α-Methyl-p-tyrosine: An inhibitor of the enzyme tyrosine hydroxylase, used in the treatment of pheochromocytoma.
L-Tyrosine Methyl Ester: Used as a prodrug for L-tyrosine, with applications in drug delivery.
Uniqueness
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid;methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C14H18O3.C10H13NO3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16);2-5,9,12H,6,11H2,1H3/t14-;9-/m01/s1 |
InChI Key |
PDXYUESSZXEVDX-UEGVITMISA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.